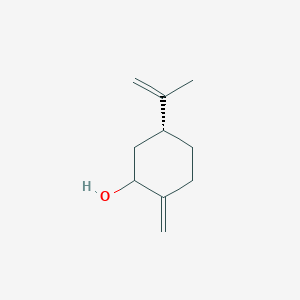

(5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5R)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVTXOFNJFHXOK-YHMJZVADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=C)C(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CCC(=C)C(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464647 | |

| Record name | FT-0671749 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216655-61-7 | |

| Record name | FT-0671749 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Multi-Spectroscopic Approach to the Complete Structural Elucidation of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract

The structural elucidation of chiral natural products, particularly terpenoids, is a formidable challenge due to the existence of numerous constitutional isomers and stereoisomers. This guide presents a comprehensive, multi-technique workflow for the unambiguous structural determination of a specific p-menthane-type monoterpenoid alcohol: (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol. We detail a systematic approach that begins with establishing sample purity and molecular formula, proceeds through the assembly of the molecular framework using advanced NMR techniques, and culminates in the definitive assignment of both relative and absolute stereochemistry. By integrating data from Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, a full suite of 2D Nuclear Magnetic Resonance (NMR) experiments (COSY, HSQC, HMBC, NOESY), and chiroptical methods, this document serves as an expert guide for researchers navigating the complexities of isoprenoid characterization.

Introduction: The Challenge of Isomeric Complexity

Monoterpenoid alcohols of the p-menthane class, such as the isomers of isopulegol, are of significant interest in the pharmaceutical and fragrance industries.[1] They serve as valuable chiral building blocks for the synthesis of more complex bioactive molecules, including the well-known cooling agent (-)-menthol.[1] The biological activity and sensory properties of these compounds are intrinsically linked to their precise three-dimensional structure. A subtle change in the position of a double bond or the stereochemistry at a single chiral center can dramatically alter a molecule's function.

The target of this guide, this compound, possesses three chiral centers and two distinct double bonds, one exocyclic (methylidene) and one within the isopropenyl side chain. Its elucidation requires a methodical approach that not only connects every atom correctly but also precisely defines its spatial arrangement. This guide is structured to follow a logical, self-validating workflow, demonstrating how complementary analytical techniques are synergistically employed to build an irrefutable structural proof.

Foundational Analysis: Purity, Formula, and Functional Groups

Before delving into complex structural analysis, it is imperative to establish the sample's purity, exact molecular formula, and the key functional groups present. This foundational data prevents misinterpretation of more complex spectroscopic results.

Sample Purity and Isolation: The GC-MS Mandate

For volatile compounds like monoterpenoids, often isolated from complex essential oil mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is the undisputed gold standard for assessing purity.[2][3] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides an initial identification of the target compound based on its mass-to-charge ratio and fragmentation pattern.

Causality: Attempting to analyze an impure sample with NMR would result in a composite spectrum of multiple compounds, making unambiguous signal assignment impossible. A sample purity of >98%, as determined by GC peak area integration, is the minimum standard before proceeding.[4]

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS)

While GC-MS provides a nominal mass, High-Resolution Mass Spectrometry (HRMS) is required to determine the elemental composition with high accuracy. This experiment definitively confirms the molecular formula.

Expected Result for C₁₀H₁₈O:

-

Calculated Exact Mass: 154.1358

-

Observed Mass: Within 5 ppm of the calculated value.

The electron ionization (EI) mass spectrum also provides initial structural clues through fragmentation. Key expected fragments for this molecule include:

-

m/z 136 [M-H₂O]⁺•: A common loss for alcohols.[5]

-

m/z 139 [M-CH₃]⁺: Loss of a methyl radical.

-

m/z 111 [M-C₃H₇]⁺: Loss of the isopropenyl group.

Functional Group Identification: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | ~3300-3500 (Broad, Strong) | The broadness is a hallmark of intermolecular hydrogen bonding in alcohols.[6][7] |

| Alkene (=C-H) | C-H Stretch | ~3070-3090 | Confirms the presence of sp² hybridized C-H bonds, distinct from alkane C-H stretches.[8] |

| Alkane (-C-H) | C-H Stretch | ~2850-2960 | Indicates the sp³ hybridized C-H bonds of the cyclohexane ring and methyl groups.[9] |

| Exocyclic C=C | C=C Stretch | ~1645 | The frequency for the methylidene C=C bond is characteristic. |

| Isopropenyl C=C | C=C Stretch | ~1650 | The frequency for the C=C bond in the side chain. |

| Alcohol C-O | C-O Stretch | ~1050-1150 | Confirms the presence of the C-O single bond.[10] |

Elucidation of the Carbon Skeleton: Advanced NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and atom-to-atom connectivity.[11][12] A combination of 1D and 2D experiments is essential to piece together the molecular puzzle.

1D NMR (¹H and ¹³C): An Atomic Census

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (number of protons), and their multiplicity (number of neighboring protons). The ¹³C NMR spectrum shows the number of unique carbon environments.

Table of Predicted NMR Data for this compound: (Note: Chemical shifts (δ) are predicted and may vary based on solvent and conditions. J-couplings are not predicted here but are critical for analysis.)

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |

| 1 (-CHOH) | ~3.8-4.1, m | ~70-75 |

| 2 (=C<) | - | ~145-150 |

| 3 (-CH₂) | ~1.8-2.2, m | ~30-35 |

| 4 (-CH₂) | ~1.4-1.7, m | ~25-30 |

| 5 (-CH<) | ~1.9-2.3, m | ~45-50 |

| 6 (-CH₂) | ~1.5-1.9, m | ~35-40 |

| 7 (=CH₂, exocyclic) | ~4.7-4.9, 2x s | ~110-115 |

| 8 (-C(CH₃)=CH₂) | - | ~140-145 |

| 9 (=CH₂, isopropenyl) | ~4.6-4.8, 2x s | ~112-118 |

| 10 (-CH₃, isopropenyl) | ~1.7, s | ~20-25 |

| 11 (-CH₃ on C5) | ~0.9, d | ~21-24 |

2D NMR: Assembling the Framework

While 1D NMR provides the parts list, 2D NMR shows how they connect.[13]

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is used to trace the proton connectivity around the cyclohexane ring (e.g., H1-H6-H5-H4-H3).

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It is the definitive way to assign the chemical shifts in the table above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the gross structure of an unknown. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key HMBC Correlations to Confirm the Constitution:

-

Methylidene Group: Protons at C7 (=CH₂) will show a correlation to the quaternary carbon at C2 and the carbinol carbon at C1. This proves the position of the exocyclic double bond.

-

Isopropenyl Group: The methyl protons (C10) and vinyl protons (C9) will show correlations to the quaternary carbon C8 and, crucially, to the ring carbon C5. This definitively attaches the isopropenyl group to position 5 of the ring.

-

Methyl Group: The methyl protons at C11 will show correlations to C5, C4, and C6, confirming its attachment to C5.

Caption: Integrated workflow for complete structural elucidation.

Conclusion

The unambiguous identification of this compound is achieved not by a single "magic bullet" technique, but by the logical and systematic integration of multiple spectroscopic datasets. From the foundational confirmation of purity and formula by GC-MS and HRMS, to the assembly of the molecular skeleton with a suite of 2D NMR experiments, and the final determination of absolute stereochemistry via chiroptical methods, each step provides a piece of the puzzle. This self-validating workflow ensures the highest degree of confidence in the final structure, a critical requirement for applications in drug development, synthesis, and quality control.

Detailed Experimental Protocols

(Note: These are generalized protocols. Specific instrument parameters must be optimized.)

6.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute 1 µL of the sample in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).

-

Injection: Inject 1 µL of the diluted sample into the GC-MS system.

-

GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 60°C, hold for 2 min, then ramp to 240°C at a rate of 5°C/min. Hold at 240°C for 5 min. [4]5. Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detection: Scan from m/z 40 to 400 in Electron Ionization (EI) mode at 70 eV.

-

Analysis: Integrate peak areas to determine purity. Compare the resulting mass spectrum to libraries (e.g., NIST) for tentative identification.

6.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Perform experiments on a spectrometer with a minimum field strength of 400 MHz.

-

¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.

-

2D Experiments (COSY, HSQC, HMBC, NOESY): Use standard pulse programs provided by the spectrometer manufacturer. Optimize parameters such as spectral widths and acquisition times for the specific sample. For HMBC, set the long-range coupling delay to optimize for J-couplings of 8-10 Hz. For NOESY, use a mixing time of 300-500 ms.

-

Processing: Process all data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 3. vedaoils.com [vedaoils.com]

- 4. scitepress.org [scitepress.org]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jchps.com [jchps.com]

- 12. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]

- 13. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol and its Isomers

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape

In the realm of drug discovery and development, the unambiguous structural elucidation of a molecule is paramount. For complex organic molecules such as the monoterpenoid alcohol (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, a derivative of the well-studied isopulegol, a multi-faceted spectroscopic approach is not just recommended, but essential. This guide provides an in-depth exploration of the principles and practical application of key spectroscopic techniques for the characterization of this class of compounds. Due to the limited availability of published spectroscopic data for the specific, less common isomer this compound, this document will leverage the extensive data available for the commercially prevalent and structurally similar isomer, (-)-isopulegol ((1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol), as a primary exemplar. The principles of interpretation and methodological workflows detailed herein are directly applicable to the title compound and its other stereoisomers.

The Molecular Blueprint: An Overview of Isopulegol and its Derivatives

Isopulegol and its derivatives are chiral monoterpenoid alcohols that serve as valuable building blocks in the synthesis of various natural products and active pharmaceutical ingredients, most notably menthol.[1] Their chemical structure, characterized by a cyclohexane ring with hydroxyl, methyl, and isopropenyl or related substituents, presents a rich landscape for spectroscopic analysis. The specific stereochemistry at the chiral centers significantly influences the biological activity and physical properties of these compounds, making stereoselective synthesis and rigorous characterization critical.[2]

The workflow for the comprehensive spectroscopic analysis of such a compound is a systematic process, beginning with sample purification and culminating in the integration of data from multiple techniques to confirm the final structure.

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Mass Spectrometry: Determining the Molecular Formula

Principle and Rationale: Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For a newly synthesized or isolated compound, the initial and most critical piece of information is its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.

Experimental Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: 1 µL of the sample is injected into the GC inlet, which is typically heated to 250 °C to ensure rapid volatilization.

-

Chromatographic Separation: The analyte is separated from any residual solvent or impurities on a capillary column (e.g., a 30 m DB-5ms column). A temperature gradient is often employed, for instance, starting at 50 °C and ramping to 250 °C at 10 °C/min.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Data Interpretation for (-)-Isopulegol:

The expected molecular formula for isopulegol is C₁₀H₁₈O, with a monoisotopic mass of approximately 154.136 g/mol .[1]

| Feature | Observation | Interpretation |

| Molecular Ion (M⁺) | A peak at m/z = 154 | This corresponds to the intact molecule that has lost one electron, confirming the molecular weight. |

| Key Fragments | Common fragments for (-)-isopulegol are observed at m/z values of 69, 81, and 95.[1] | These fragments arise from predictable bond cleavages within the molecule, such as loss of water, retro-Diels-Alder reactions, or cleavage of the isopropenyl group. The fragmentation pattern serves as a fingerprint for the compound. |

Infrared Spectroscopy: Identifying Functional Groups

Principle and Rationale: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs. This technique is particularly useful for the rapid identification of key functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Data for an Isopulegol Derivative:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3500 (broad) | O-H stretch | Alcohol (-OH) |

| ~2850-3000 | C-H stretch | Alkanes (sp³ C-H) |

| ~3080 | =C-H stretch | Alkene (sp² C-H of the methylidene/isopropenyl group) |

| ~1645 | C=C stretch | Alkene |

| ~890 | =C-H bend | Out-of-plane bend for a disubstituted alkene (R₂C=CH₂) |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Tool

Principle and Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. It exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). By observing the behavior of these nuclei in a strong magnetic field, one can determine the chemical environment of each atom, their connectivity, and even their spatial relationships.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a powerful superconducting magnet (e.g., 400 or 500 MHz). The sample is spun to average out magnetic field inhomogeneities.

-

Data Acquisition: The sample is irradiated with radiofrequency pulses, and the resulting signals (free induction decay, or FID) are detected.

-

Data Processing: The FID is converted into a spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and integrated.

¹H NMR Data Interpretation:

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (multiplicity), and the number of protons of each type (integration).

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum indicates the number of different types of carbon atoms in the molecule and their chemical environment.

Expected NMR Data for (-)-Isopulegol:

While specific peak assignments can vary slightly with the solvent and instrument, the general regions and multiplicities are characteristic. Data for various isopulegol derivatives can be found in the literature.[3][4]

Table of Representative ¹H and ¹³C NMR Data for (-)-Isopulegol:

| Position | ¹H Chemical Shift (δ, ppm) and Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~3.4 (m) | ~71.5 |

| 2 | ~2.0 (m) | ~53.0 |

| 3 | ~1.6 (m) | ~34.5 |

| 4 | ~1.8 (m), ~1.0 (m) | ~31.4 |

| 5 | ~0.9 (m) | ~45.2 |

| 6 | ~1.4 (m), ~1.2 (m) | ~22.2 |

| 7 (Methyl on C5) | ~0.9 (d) | ~22.1 |

| 8 (Isopropenyl C) | - | ~147.0 |

| 9 (Isopropenyl CH₂) | ~4.7 (s), ~4.8 (s) | ~112.0 |

| 10 (Isopropenyl CH₃) | ~1.7 (s) | ~22.3 |

Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. Chemical shifts are approximate and based on typical values for similar structures.

The logical process of combining these data points is crucial for unambiguous structure determination.

Caption: The convergence of spectroscopic data to confirm a chemical structure.

Conclusion: A Self-Validating System for Structural Integrity

The spectroscopic characterization of a molecule like this compound is a self-validating process. The molecular formula from HRMS must be consistent with the number and types of atoms observed in the ¹³C and ¹H NMR spectra. The functional groups identified by IR spectroscopy must have corresponding signals in the NMR spectra. Finally, the detailed connectivity and stereochemistry derived from 2D NMR experiments (such as COSY and HSQC) must align with all other data. This integrated approach ensures the highest level of confidence in the structural assignment, a cornerstone of modern chemical and pharmaceutical research.

References

- Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol deriv

- Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC.

- Isopulegol, (+)- | C10H18O.

- (-)-Isopulegol | C10H18O.

- (1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol.

- (2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one - Optional[MS (GC)] - Spectrum. SpectraBase.

- A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone.

- Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands.

Sources

- 1. (-)-Isopulegol | C10H18O | CID 170833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Natural sources of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol

An In-Depth Technical Guide to the Natural Sources, Isolation, and Characterization of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the exploration of this compound, a specific p-menthane monoterpenoid alcohol. While this precise isomer is not widely documented as a major constituent of common essential oils, this guide posits its existence as a minor component in plants rich in structurally analogous compounds, such as R-(-)-carvone and its derivatives. We delve into the primary natural sources of these related compounds, their biosynthetic pathways, and provide detailed, field-proven protocols for extraction, isolation, and structural elucidation. The methodologies are designed to serve as a robust roadmap for the successful identification and purification of this rare natural product, paving the way for future investigation into its potential biological and pharmacological activities.

Introduction: The Enigmatic World of p-Menthane Isomers

The p-menthane monoterpenoids represent a diverse class of natural products responsible for the characteristic aromas of many plants, most notably those in the Lamiaceae (mint) and Apiaceae (carrot) families.[1] Within this class, compounds like carvone and carveol are of significant commercial and scientific interest, with applications ranging from flavor and fragrance to pharmaceuticals.[2][3] Carvone, a ketone, exists as two enantiomers: S-(+)-carvone, with a characteristic caraway scent, and R-(-)-carvone, which defines the aroma of spearmint.[4][5]

This guide focuses on a specific, less-common alcohol derivative: This compound . This molecule is a structural isomer of the more well-known (-)-carveol, differing by the position of a double bond—possessing an exocyclic methylene group rather than an endocyclic double bond.

Direct reports on the abundant natural occurrence of this specific isomer are scarce. Therefore, this document provides a logical, scientifically-grounded strategy for its discovery and study. We hypothesize that this compound occurs as a trace constituent in essential oils where the biosynthesis of R-(-)-carvone and its precursors is prominent. The primary candidate for such exploration is spearmint (Mentha spicata L.), a prolific producer of R-(-)-carvone.[4] This guide equips the researcher with the necessary chemotaxonomic knowledge, biosynthetic rationale, and detailed experimental protocols to pursue the isolation and characterization of this target molecule.

Natural Occurrence & Chemotaxonomy: A Trail of Biosynthetic Relatives

The search for this compound logically begins with plants known to produce high concentrations of other (R)-configured p-menthane monoterpenoids.

Primary Botanical Source: Spearmint (Mentha spicata L.)

Mentha spicata is the most significant natural source of R-(-)-carvone, which can comprise 50-80% of its essential oil.[4] The high flux through the R-series biosynthetic pathway in this plant makes it the most probable source for discovering related minor isomers, including our target alcohol. The chemical composition of spearmint oil can vary based on geography, climate, and harvest time, leading to different chemotypes.[6] However, R-(-)-carvone and its precursor, (-)-limonene, are consistently the dominant components.[7][8]

| Component | Concentration Range (%) in M. spicata Oil | Role in Biosynthesis |

| R-(-)-Carvone | 40.8 - 78.76%[7][8] | Major end-product |

| (-)-Limonene | 9.57 - 20.8%[8][9] | Key precursor to carveol/carvone |

| cis-/trans-Dihydrocarveol | 1.43 - 1.9%[7][8] | Metabolite of carvone |

| (-)-trans-Carveol | Present, variable | Direct precursor to carvone |

| 1,8-Cineole | 1.93 - 17.0%[6][8] | Product of an alternative cyclization |

This table summarizes the typical composition of major related monoterpenoids in Mentha spicata essential oil, the most promising source for isolating the target compound.

Other Potential Sources

While M. spicata is the primary target, other plants producing related compounds could be considered for screening. These include species that produce carveol isomers, such as:

-

Carum carvi (Caraway): A primary source of the enantiomeric S-(+)-carvone and (+)-trans-carveol.[1][10]

-

Anethum graveolens (Dill): Also rich in S-(+)-carvone.[4][10]

-

Cymbopogon martinii (Palmarosa): Contains (-)-trans-carveol.[11]

Investigating these sources may be less direct but could reveal alternative enzymatic systems capable of producing a wider variety of p-menthane isomers.

Biosynthesis: A Roadmap to Isomeric Diversity

Understanding the biosynthetic pathway to carvone is critical to predicting the formation of our target molecule. In Mentha spicata, the synthesis of R-(-)-carvone is a well-characterized three-step enzymatic process starting from the universal monoterpene precursor, geranyl diphosphate (GPP).[1]

-

Cyclization: GPP is cyclized by (-)-limonene synthase to form (-)-limonene.

-

Hydroxylation: (-)-limonene is hydroxylated at the C6 position by a cytochrome P450 monooxygenase, limonene-6-hydroxylase, to yield (-)-trans-carveol.[1]

-

Dehydrogenation: (-)-trans-carveol is oxidized by a dehydrogenase to produce R-(-)-carvone.[1]

The formation of the exocyclic double bond in This compound is not part of this primary pathway. Its formation can be hypothesized to occur via two potential mechanisms:

-

Alternative Cyclization: A "promiscuous" cyclase enzyme could act on GPP to form a carbocation intermediate that resolves into a p-menthane skeleton with an exocyclic double bond.

-

Isomerization: An unknown isomerase could act on the primary product, (-)-limonene, or an intermediate thereof, to shift the endocyclic double bond to an exocyclic position prior to hydroxylation.

Figure 1. Biosynthetic pathway to R-(-)-Carvone in Mentha spicata and a hypothesized route to the target compound.

Experimental Protocols: From Plant Material to Pure Compound

The isolation of a minor component from a complex essential oil matrix requires a systematic, multi-step approach. The causality behind this workflow is to progressively enrich the target compound by removing the more abundant, chemically distinct molecules.

Protocol 1: Bulk Extraction of Essential Oil via Hydrodistillation

This protocol is designed to efficiently extract volatile compounds from the plant matrix.

Rationale: Hydrodistillation is chosen for its efficiency in extracting a broad range of volatile monoterpenoids while minimizing thermal degradation compared to direct steam distillation.

Methodology:

-

Material Preparation: Obtain fresh aerial parts of Mentha spicata (leaves and stems). Coarsely chop the material (approx. 2-4 cm) to increase surface area for efficient oil release.

-

Apparatus Setup: Assemble a Clevenger-type apparatus with a 5 L round-bottom flask, a condenser, and a collection burette.

-

Extraction: Place 500 g of the chopped plant material into the flask and add 2.5 L of deionized water. Ensure the material is fully submerged.

-

Distillation: Heat the flask using a heating mantle. Bring the water to a boil and maintain a steady distillation rate for 3 hours. The steam and volatilized oils will rise, condense, and collect in the burette.

-

Oil Collection: After 3 hours, turn off the heat and allow the apparatus to cool. Carefully drain the upper oil layer from the Clevenger trap into a pre-weighed amber vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water. Let it stand for 15 minutes, then decant the dry oil into a clean vial for storage at 4°C.

-

Yield Calculation: Determine the mass of the extracted oil and calculate the yield (w/w) based on the initial mass of the plant material.

Protocol 2: Chromatographic Fractionation and Purification

This protocol uses orthogonal chromatographic techniques to isolate the target isomer.

Rationale: A two-step process is essential. Initial fractionation by flash chromatography on silica gel separates compounds based on polarity, which is effective for bulk separation of hydrocarbons, ketones, and alcohols. Final purification by HPLC provides the high resolution needed to separate structurally similar isomers.

Methodology:

Step A: Flash Column Chromatography (Bulk Fractionation)

-

Column Packing: Prepare a glass column with silica gel (60 Å, 40-63 µm) using a hexane:ethyl acetate (98:2) solvent system as the slurry.

-

Sample Loading: Dissolve 5 g of the crude essential oil in a minimal amount of hexane. Adsorb this solution onto 10 g of silica gel and dry it to a free-flowing powder. Carefully load this powder onto the top of the packed column.

-

Elution: Elute the column with a step gradient of increasing polarity:

-

Fraction 1: 100% Hexane (to elute non-polar hydrocarbons like limonene).

-

Fraction 2: 98:2 Hexane:Ethyl Acetate (to elute ketones like carvone).

-

Fraction 3: 90:10 Hexane:Ethyl Acetate (to elute more polar alcohols like carveol and the target compound).

-

-

Analysis: Collect fractions and analyze each by Thin Layer Chromatography (TLC) or GC-MS to identify those containing compounds with the expected mass and polarity of the target alcohol. Pool the relevant fractions.

Step B: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

System Preparation: Use a preparative HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size). The mobile phase will be a gradient of acetonitrile and water.

-

Method Development: On an analytical scale first, develop a gradient method to resolve the components in the alcohol-rich fraction from the previous step. A typical starting point is a linear gradient from 60% to 95% acetonitrile in water over 30 minutes.

-

Purification: Inject the concentrated alcohol-rich fraction onto the preparative column. Collect peaks corresponding to the retention time of the target compound as determined during method development.

-

Purity Check: Analyze the collected fractions for purity using an analytical HPLC system and GC-MS. Pool the pure fractions and remove the solvent under reduced pressure to yield the isolated compound.

Figure 2. Workflow for the extraction and isolation of the target monoterpenoid alcohol.

Structural Elucidation: Confirming the Molecular Identity

Once a compound is isolated, its structure must be unambiguously confirmed using a suite of spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides the retention index, molecular weight (from the molecular ion peak, m/z), and a characteristic fragmentation pattern that can be compared to libraries and used for initial identification.

-

¹H and ¹³C NMR Spectroscopy: These are the most powerful tools for determining the carbon skeleton and proton environments. Key expected signals for this compound would include:

-

Two distinct singlets in the olefinic region (~4.7-5.0 ppm) for the exocyclic methylene protons (=CH₂).

-

Signals for the isopropenyl group protons.

-

A signal for the proton on the carbon bearing the hydroxyl group (CH-OH).

-

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations, which is crucial for piecing together the entire molecular structure.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter will confirm the compound is chiral and provide a value that, while not absolute proof of configuration, can be compared to theoretical calculations or data from related compounds. The sign of rotation will indicate whether it is dextrorotatory (+) or levorotatory (-).

Potential Biological & Pharmacological Significance

While the bioactivity of this compound itself is uncharacterized, its close structural relatives exhibit a range of interesting pharmacological properties.

-

Chemoprevention: Carveol has been shown to exhibit chemopreventive effects against mammary carcinogenesis in preclinical models.[3][12]

-

Antiparkinsonian Activity: A dihydroxy derivative of carveol, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has demonstrated potent antiparkinsonian activity in animal models.[12][13] This highlights the potential of the p-menthane skeleton as a scaffold for neuroactive drugs.

-

Antimicrobial Activity: Carvone, the related ketone, possesses significant antibacterial and antifungal properties.[6][7]

The isolation of this novel isomer provides a valuable opportunity to screen it for similar activities, potentially uncovering unique structure-activity relationships conferred by the exocyclic double bond.

Conclusion

The pursuit of this compound is a venture into the subtle diversity of natural product chemistry. Although not a widely reported compound, its biosynthetic relationship to the abundant monoterpenoids of Mentha spicata provides a clear and logical starting point for its discovery. The technical framework presented here, from targeted sourcing and biosynthesis-informed searching to detailed extraction and state-of-the-art characterization, offers a comprehensive and scientifically rigorous path for isolating this and other rare isomers. The successful characterization of such molecules not only expands our fundamental knowledge of phytochemistry but also provides novel chemical entities for evaluation in drug discovery and development programs.

References

-

[7] Goudarzi, M., et al. (2015). Chemical Composition and In Vitro Antibacterial Activity of Mentha spicata Essential Oil against Common Food-Borne Pathogenic Bacteria. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

-

[8] Snoussi, M., et al. (2015). Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains. Molecules. Available at: [Link]

-

[6] Niksic, H., et al. (2018). Chemical characterization, antimicrobial and antioxidant properties of Mentha spicata L. (Lamiaceae) essential oil. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. Available at: [Link]

-

[14] ResearchGate. (n.d.). Chemical Composition of M. spicata Essential Oil. Available at: [Link]

-

[9] Niksic, H., et al. (2018). Table from: Chemical characterization, antimicrobial and antioxidant properties of Mentha spicata L. (Lamiaceae) essential oil. ResearchGate. Available at: [Link]

-

[10] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443178, (+)-trans-Carveol. PubChem. Available at: [Link]

-

[2] SBBLG. (2023). Understanding two forms of carvone and their roles in different industries. Available at: [Link]

-

[4] Wikipedia contributors. (n.d.). Carvone. Wikipedia. Available at: [Link]

-

[5] American Council on Science and Health. (2018). Carvone: One Molecule, Two Different Scents And Flavors. Available at: [Link]

-

[15] de Sousa, D. P., et al. (2015). Synthesis of (R)-(–)-Carvone Derivatives. Revista Virtual de Química. Available at: [Link]

-

[11] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94221, Carveol, trans-(-)-. PubChem. Available at: [Link]

-

[1] Bouwmeester, H. J., et al. (1998). Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development. Plant Physiology. Available at: [Link]

-

[12] Wikipedia contributors. (n.d.). Carveol. Wikipedia. Available at: [Link]

-

[16] FooDB. (n.d.). Showing Compound (-)-trans-Carveol (FDB013717). Available at: [Link]

-

[3] Taylor & Francis. (n.d.). Carveol – Knowledge and References. Available at: [Link]

-

[17] ChemBK. (n.d.). (1S,5R)-2-methyl-5-prop-1-en-2-yl-cyclohex-2-en-1-ol. Available at: [Link]

-

[18] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7057941, (1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol. PubChem. Available at: [Link]

-

[19] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12228811, (1S,5S,2R)-5-methyl-2-(methylethyl)cyclohexan-1-ol. PubChem. Available at: [Link]

-

[20] Ardashov, O. V., et al. (2021). Synthesis of (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene 6. ResearchGate. Available at: [Link]

-

[13] Ardashov, O. V., et al. (2011). Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease. Journal of Medicinal Chemistry. Available at: [Link]

-

[21] SIELC Technologies. (2018). 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol. Available at: [Link]

-

[22] Ardashov, O. V., et al. (2013). 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: the importance of functional groups for antiparkinsonian activity. Medicinal Chemistry. Available at: [Link]

-

[23] Saeio, K., et al. (2017). Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. Plants. Available at: [Link]

Sources

- 1. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sbblgroup.com [sbblgroup.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Carvone - Wikipedia [en.wikipedia.org]

- 5. acsh.org [acsh.org]

- 6. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 7. Chemical Composition and In Vitro Antibacterial Activity of Mentha spicata Essential Oil against Common Food-Borne Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (+)-trans-Carveol | C10H16O | CID 443178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Carveol, trans-(-)- | C10H16O | CID 94221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Carveol - Wikipedia [en.wikipedia.org]

- 13. Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Bio… [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. Showing Compound (-)-trans-Carveol (FDB013717) - FooDB [foodb.ca]

- 17. chembk.com [chembk.com]

- 18. (1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol | C10H18O | CID 7057941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. (1S,5S,2R)-5-methyl-2-(methylethyl)cyclohexan-1-ol | C10H20O | CID 12141429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol | SIELC Technologies [sielc.com]

- 22. 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: the importance of functional groups for antiparkinsonian activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biosynthesis of Monoterpenoid Alcohols

Abstract

Monoterpenoid alcohols represent a structurally diverse class of C10 isoprenoids with profound significance across the pharmaceutical, fragrance, and agricultural industries. Their biosynthesis is a testament to nature's intricate chemical machinery, originating from simple metabolic precursors and culminating in complex, stereospecific molecules. This guide provides a comprehensive exploration of the core biosynthetic pathways, detailing the enzymatic logic from central carbon metabolism to the final functionalized products. We will examine the upstream mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, the formation of the universal C10 precursor geranyl pyrophosphate (GPP), and the critical diversification steps catalyzed by monoterpene synthases (MTS) and cytochrome P450 monooxygenases (CYP450s). This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of these vital metabolic routes.

The Foundation: Generation of Universal Isoprenoid Precursors

All terpenoids, including monoterpenoid alcohols, are synthesized from two universal five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] In plants and many microorganisms, these precursors are generated through two distinct and spatially segregated pathways: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[3][4]

The Mevalonate (MVA) Pathway

Operating primarily in the cytosol and mitochondria of plants, the MVA pathway is the classical route for isoprenoid biosynthesis in eukaryotes.[1][5] It begins with the condensation of three acetyl-CoA molecules to form β-hydroxy-β-methylglutaryl-CoA (HMG-CoA).[6] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the key rate-limiting step of this pathway.[4] A series of ATP-dependent phosphorylations and a final decarboxylation convert mevalonate into IPP, which can then be isomerized to DMAPP.[1] The MVA pathway is the primary source of precursors for sesquiterpenes (C15) and triterpenes (C30), such as sterols.[4][7]

The Methylerythritol Phosphate (MEP) Pathway

Discovered more recently, the MEP pathway operates within the plastids of plants and is also found in most bacteria.[4][7] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate (GAP), intermediates of glycolysis.[6] The first committed enzyme, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), and the subsequent enzyme, DXP reductoisomerase (DXR), are crucial control points.[4] Through a series of enzymatic steps, the C5 intermediate is converted to 4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP), which is then reduced to yield a mixture of IPP and DMAPP.[6] In plants, the MEP pathway is the dedicated source of precursors for monoterpenes (C10), diterpenes (C20), and carotenoids (C40).[7]

This compartmentalization is a critical aspect of metabolic regulation, though evidence suggests a degree of "crosstalk" or exchange of intermediates between the cytosol and plastids can occur.[7][8]

The First Committed Step: Formation of Geranyl Pyrophosphate (GPP)

The synthesis of monoterpenoids begins with the formation of the C10 precursor, geranyl pyrophosphate (GPP).[9][10] This reaction is catalyzed by GPP synthase (GPPS), which facilitates the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP.[9][11] In plants, this critical step occurs in the plastids, utilizing the IPP and DMAPP pools generated by the MEP pathway.[9] GPP is the linear, acyclic precursor for all monoterpenes and their derivatives, representing the branch point from which the vast diversity of C10 structures originates.[11][12]

Generating Diversity Part I: Monoterpene Synthases (MTS)

The remarkable structural variety of monoterpenoids is primarily generated by the action of monoterpene synthases (MTS), a subclass of the larger terpene synthase (TPS) family.[13][14] These enzymes catalyze some of the most complex reactions in chemistry, converting the linear GPP substrate into a wide array of cyclic and acyclic hydrocarbon skeletons.[13][14]

The catalytic cycle begins when the enzyme binds GPP and a divalent metal cofactor (typically Mg²⁺ or Mn²⁺).[15] The enzyme facilitates the ionization of the pyrophosphate group from GPP, generating a highly reactive geranyl carbocation.[16] This carbocation is not free but is precisely managed within the enzyme's active site. The synthase then guides the carbocation through a series of complex transformations, which can include:

-

Isomerization: The geranyl cation is often isomerized to a linalyl pyrophosphate (LPP) intermediate, which allows for rotation around C-C bonds, a necessary step for subsequent cyclization.[16]

-

Cyclization: The carbocation can attack one of the double bonds within the molecule to form monocyclic (e.g., limonene) or bicyclic (e.g., pinene) ring systems.[15][16]

-

Rearrangements: The carbocation intermediates can undergo hydride shifts or Wagner-Meerwein rearrangements, further diversifying the carbon skeleton.[14]

The reaction is terminated when the final carbocation is quenched, typically by deprotonation to form a stable olefin or by the addition of a water molecule to form a preliminary alcohol.[14] The specific product profile of an MTS is dictated by the precise 3D architecture of its active site, which acts as a template to control the folding of the substrate and stabilize specific carbocation intermediates, thereby directing the reaction cascade toward a particular outcome.[13][15] Even single amino acid substitutions in the active site can dramatically alter the product profile of an MTS.[13][17]

Generating Diversity Part II: Cytochrome P450-Mediated Hydroxylation

While some terpene synthases can directly produce alcohols, the vast majority of monoterpenoid alcohols are formed in a subsequent step. After an MTS produces a monoterpene olefin (a hydrocarbon), this intermediate is functionalized by a cytochrome P450 monooxygenase (CYP450).[18][19]

CYP450s are heme-containing enzymes that are masters of oxidation.[20] In monoterpenoid biosynthesis, they catalyze the regio- and stereospecific hydroxylation of the terpene backbone.[19][21] This is a critical step, as the introduction of a hydroxyl (-OH) group dramatically increases the compound's polarity and provides a reactive handle for further modifications (e.g., glycosylation or acylation).[18][20]

A classic example is the biosynthesis of perillyl alcohol. First, limonene synthase cyclizes GPP to form limonene.[15] Then, a specific CYP450, a limonene 7-hydroxylase, introduces a hydroxyl group at the C7 position of limonene to yield perillyl alcohol.[21] These hydroxylation reactions are highly specific and are responsible for producing the final, biologically active alcohol.[18][19]

Methodologies for Pathway Characterization

Elucidating these complex pathways requires a combination of genetic, biochemical, and analytical techniques. A common workflow involves identifying candidate genes, expressing the encoded enzymes heterologously, and assaying their activity.

Experimental Workflow: From Gene to Function

Protocol: In Vitro Assay for Monoterpene Synthase Activity

This protocol describes a general method for testing the activity of a heterologously expressed MTS.

-

Protein Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the candidate MTS gene. Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG. Incubate for several hours at a reduced temperature (e.g., 18°C) to improve protein solubility.[22]

-

Lysate Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF). Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris. The resulting supernatant contains the soluble enzyme and is used for the assay.[22]

-

Assay Reaction: In a glass vial, combine the clarified lysate with an assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂) and the substrate, Geranyl Pyrophosphate (GPP), to a final concentration of ~50-100 μM.[22]

-

Product Trapping: Immediately overlay the aqueous reaction with an organic solvent (e.g., 500 μL of hexane or dodecane) to trap the volatile terpene products as they are formed.[6] This prevents product loss and can alleviate potential enzyme inhibition.

-

Incubation: Seal the vial and incubate at a suitable temperature (e.g., 30°C) for 1-2 hours with gentle shaking.

-

Extraction & Analysis: Vigorously vortex the vial to extract the products into the organic layer. Separate the organic phase and analyze it directly by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products formed.[22]

Quantitative Insights: Enzyme Kinetics

The efficiency and substrate preference of the biosynthetic enzymes can be quantified through kinetic analysis. Below is a comparative table of kinetic parameters for representative enzymes in the monoterpenoid alcohol pathway.

| Enzyme | Organism | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Source |

| (4S)-Limonene Synthase | Mentha spicata | GPP | ~1.5 | ~0.6 | [15] |

| Geraniol Synthase | Ocimum basilicum | GPP | ~2.9 | ~0.03 | [23] |

| CYP153A6 (Limonene Hydroxylase) | Mycobacterium sp. | Limonene | ~4.0 | ~1.2 | [21] |

Note: Values are approximate and can vary based on assay conditions.

Conclusion and Future Perspectives

The biosynthesis of monoterpenoid alcohols is a highly regulated and elegantly complex process, relying on the coordinated action of distinct metabolic pathways and diverse enzyme families. A thorough understanding of the MVA and MEP pathways, GPP synthesis, and the subsequent diversification by MTS and CYP450s is fundamental for both basic research and applied science. Advances in synthetic biology and metabolic engineering are now leveraging this knowledge to construct microbial cell factories for the sustainable production of high-value monoterpenoids.[5][6][24] Future research will continue to uncover novel enzymes, elucidate regulatory networks, and push the boundaries of what can be produced through engineered biological systems, offering a green alternative to traditional chemical synthesis.[2][25]

References

-

Monoterpenoid biosynthesis by engineered microbes. PubMed Central. Available at: [Link]

-

Terpene hydroxylation with microbial cytochrome P450 monooxygenases. PubMed. Available at: [Link]

-

Geranyl pyrophosphate. Grokipedia. Available at: [Link]

-

Metabolic engineering of terpenoid biosynthesis in plants. Weizmann Institute of Science. Available at: [Link]

-

Metabolic engineering of microbes for monoterpenoid production. ResearchGate. Available at: [Link]

-

The mevalonate and methylerythritol phosphate pathway. Rinner Group. Available at: [Link]

-

Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. MDPI. Available at: [Link]

-

Metabolic engineering of monoterpene synthesis in yeast. PubMed. Available at: [Link]

-

Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants. PubMed Central. Available at: [Link]

-

Geranyl pyrophosphate. Wikipedia. Available at: [Link]

-

The biosynthesis pathway of geranyl (GPP) and farnesyl pyrophosphate (FPP) via the coupling of isoprene units. ResearchGate. Available at: [Link]

-

Mevalonate pathway. Wikipedia. Available at: [Link]

-

Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots. PLOS One. Available at: [Link]

-

Chapter 4: Mevalonate and Methylerythritol Phosphate Pathways: Terpenoids and Steroids. Books. Available at: [Link]

-

Terpene hydroxylation with microbial cytochrome P450 monooxygenases. Europe PMC. Available at: [Link]

-

Cytochrome P450 oxygenases of monoterpene metabolism. ResearchGate. Available at: [Link]

-

Geranylgeranyl pyrophosphate – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target. PubMed Central. Available at: [Link]

-

Hydroxylases involved in terpenoid biosynthesis: a review. PubMed Central. Available at: [Link]

-

Important examples of bacterial P450-mediated hydroxylation of monoterpenes. ResearchGate. Available at: [Link]

-

Functional analysis of (4S)-limonene synthase mutants reveals determinants of catalytic outcome in a model monoterpene synthase. PNAS. Available at: [Link]

-

Cyclization mechanism of monoterpenes catalyzed by monoterpene synthases in dipterocarpaceae. PubMed Central. Available at: [Link]

-

Cyclization mechanism of monoterpenes catalyzed by monoterpene synthases in dipterocarpaceae. ResearchGate. Available at: [Link]

-

Structure of limonene synthase, a simple model for terpenoid cyclase catalysis. PNAS. Available at: [Link]

-

Structure and Function of Sabinene Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product. ACS Publications. Available at: [Link]

-

A high-throughput colorimetric screening assay for terpene synthase activity based on substrate consumption. PubMed. Available at: [Link]

-

A High-Throughput Colorimetric Screening Assay for Terpene Synthase Activity Based on Substrate Consumption. ResearchGate. Available at: [Link]

-

The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis. PNAS. Available at: [Link]

-

The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis. PubMed. Available at: [Link]

-

Engineering monoterpene alcohols production in yeast. ResearchGate. Available at: [Link]

-

Biosynthesis of (R)‐(+)‐perillyl alcohol by Escherichia coli expressing neryl pyrophosphate synthase. ResearchGate. Available at: [Link]

-

Decoding Catalysis by Terpene Synthases. PubMed Central. Available at: [Link]

-

Biochemical and Genomic Characterization of Terpene Synthases in Magnolia grandiflora. Plant Physiology | Oxford Academic. Available at: [Link]

-

Computational-guided discovery and characterization of a sesquiterpene synthase from Streptomyces clavuligerus. PNAS. Available at: [Link]

Sources

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rinner-group.univie.ac.at [rinner-group.univie.ac.at]

- 4. Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Cyclization mechanism of monoterpenes catalyzed by monoterpene synthases in dipterocarpaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Terpene hydroxylation with microbial cytochrome P450 monooxygenases. | Semantic Scholar [semanticscholar.org]

- 21. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Metabolic engineering of monoterpene synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pnas.org [pnas.org]

An In-depth Technical Guide to (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol: Properties, Characterization, and Handling

This technical guide provides a comprehensive overview of the physical and chemical properties of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, a monoterpenoid alcohol of significant interest in the fields of fragrance, food science, and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its characteristics, analytical methodologies, and safe handling protocols.

Introduction and Nomenclature

This compound belongs to the family of menthane monoterpenoids. These are a class of organic compounds characterized by a cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 positions, respectively. The specific stereochemistry and functional group arrangement of this molecule contribute to its unique biological and sensory properties.

It is crucial to note that this compound is a stereoisomer of the more commonly known carveol. Carveol exists in various isomeric forms, with cis-(-)-carveol being a notable constituent of spearmint essential oil. For the purpose of this guide, we will draw upon data from closely related isomers where specific data for the (5R)- configuration is not available, with the understanding that stereochemistry can influence physical and biological properties.

Molecular Structure and Identification

The structural integrity and stereochemical configuration of this compound are fundamental to its function.

Figure 1: 2D structure of this compound indicating the (R) stereocenter.

Key Identifiers:

| Identifier | Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol [1][2] |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=C)[C@H]1CC=C(C)C(O)C1 |

| InChI Key | BAVONGHXFVOKBV-UWVGGRQHSA-N |

Physical Properties

The physical properties of this compound are essential for its handling, formulation, and application. The data presented below is a synthesis from various isomers of carveol, providing a reliable estimate.

| Property | Value | Source |

| Appearance | Colorless liquid/solid | [1][3] |

| Odor | Spearmint, caraway-like | [3][4] |

| Boiling Point | ~226-227 °C | [3] |

| Melting Point | Data not readily available for this specific isomer. Related isomers can be solid at room temperature. | [1] |

| Density | ~0.958 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in oils and organic solvents like alcohols and ethers.[3][4][5] | |

| Vapor Pressure (est.) | 0.0544 hPa @ 25°C | [6] |

| Refractive Index | Data available for related isomers. | [1] |

Chemical Properties and Reactivity

This compound is an unsaturated, monocyclic monoterpenoid alcohol. Its reactivity is primarily dictated by the hydroxyl group and the two double bonds.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one.[7]

-

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters, which often have distinct fragrances.

-

Addition Reactions: The double bonds within the cyclohexene ring and the isopropenyl group are susceptible to electrophilic addition reactions.

-

Hydrogenation: Selective hydrogenation of the double bonds is a key reaction, for instance, in the industrial synthesis of menthol isomers.[6]

This compound should be stored away from strong oxidizing agents.[5] It may be sensitive to air and moisture, and some related compounds can form explosive peroxides, necessitating storage under an inert atmosphere and periodic testing for peroxide formation.[8]

Spectroscopic and Chromatographic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Experimental Workflow for Characterization

Figure 2: A typical experimental workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be complex due to the number of non-equivalent protons. Key signals would include those for the vinyl protons of the methylidene and prop-1-en-2-yl groups, the proton on the carbon bearing the hydroxyl group, and the methyl protons.

-

¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon (alkene, alcohol-bearing, aliphatic).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating the compound from a mixture and identifying it. The expected molecular ion peak [M]⁺ would be at m/z 152.

Gas Chromatography (GC)

GC is the preferred method for assessing the purity of volatile compounds like this. Using a suitable capillary column (e.g., a non-polar or medium-polarity column), the retention time can be determined, and the peak area can be used to quantify purity.

Potential Applications in Research and Development

Given its structural similarity to other biologically active monoterpenoids, this compound and its derivatives are of interest in several areas:

-

Pharmaceutical Research: Derivatives of related compounds have shown potential as antiparkinsonian agents.[3][9] The specific stereochemistry and functional groups are critical for this activity. There is also interest in developing novel monoterpene-containing azoles with antifungal properties.[10]

-

Flavor and Fragrance Industry: It is utilized as a fragrance ingredient in cosmetics and a flavor additive in the food industry due to its characteristic minty and caraway-like aroma.[3][4][5]

-

Synthetic Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.[11]

Safety and Handling

As a professional handling this chemical, adherence to strict safety protocols is paramount.

Hazard Identification:

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8][13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][14]

-

Ground and bond containers when transferring material to prevent static discharge.[13]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of water.[8][14]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][12]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8][15]

Always consult the most current Safety Data Sheet (SDS) for the specific compound being handled.

Conclusion

This compound is a valuable chiral monoterpenoid with significant potential in various scientific and industrial domains. A thorough understanding of its physical and chemical properties, coupled with robust analytical characterization and stringent safety practices, is essential for its effective and safe utilization in research and development. This guide provides a foundational framework for professionals working with this and related compounds.

References

-

PubChem. (-)-cis-carveol. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. cis-Carveol. American Chemical Society. [Link]

-

PubChem. (+)-cis-Carveol. National Center for Biotechnology Information. [Link]

-

FooDB. cis-Carveol (FDB003843). [Link]

-

Wikipedia. Carveol. [Link]

-

PubChem. (1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol. National Center for Biotechnology Information. [Link]

-

ChemBK. (1S,5R)-2-methyl-5-prop-1-en-2-yl-cyclohex-2-en-1-ol. [Link]

-

Chemsrc. (1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol. [Link]

-

Synerzine. Safety Data Sheet for Carvyl Propionate. [Link]

-

PubChem. (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]

-

Scent.vn. (1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol. [Link]

-

Synerzine. Safety Data Sheet for (R)-pulegone. [Link]

-

ResearchGate. Synthesis of (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene. [Link]

-

PubChem. 5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol. National Center for Biotechnology Information. [Link]

-

Synerzine. Safety Data Sheet for L-Carveol. [Link]

-

PubChem. (1S,5S,2R)-5-methyl-2-(methylethyl)cyclohexan-1-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthetic Approaches to (R)-Cyclohex-2-Enol. [Link]

-

PubMed. 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: the importance of functional groups for antiparkinsonian activity. [Link]

Sources

- 1. Carveol, cis-(-)- | C10H16O | CID 330573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-cis-Carveol | C10H16O | CID 443177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carveol - Wikipedia [en.wikipedia.org]

- 4. Showing Compound cis-Carveol (FDB003843) - FooDB [foodb.ca]

- 5. chembk.com [chembk.com]

- 6. scent.vn [scent.vn]

- 7. biosynth.com [biosynth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: the importance of functional groups for antiparkinsonian activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. synerzine.com [synerzine.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. synerzine.com [synerzine.com]

- 15. synerzine.com [synerzine.com]

(5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol CAS number and identifiers

An In-Depth Technical Guide to (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol and its Stereoisomers

Authored by a Senior Application Scientist

Introduction: Navigating the Stereochemistry of Isocarveol

The compound specified as this compound is a monoterpenoid alcohol belonging to the p-menthane class of natural products. More commonly known by the trivial name isocarveol , or systematically as p-Mentha-1(7),8-dien-2-ol , its chemical identity is critically defined by its stereochemistry. The provided name, this compound, unambiguously assigns the 'R' configuration at carbon 5 (the carbon bearing the isopropenyl group). However, it leaves the stereochemistry at carbon 1 (the hydroxyl-bearing carbon) undefined.

This omission is significant, as the relative orientation of the hydroxyl group (C1) and the isopropenyl group (C5) gives rise to two distinct diastereomers: cis and trans. To provide a comprehensive technical guide, this document will address both relevant stereoisomers that feature the (5R) configuration:

-

trans-(1S,5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol : Here, the hydroxyl group is trans relative to the isopropenyl group.

-

cis-(1R,5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol : In this isomer, the hydroxyl group is cis relative to the isopropenyl group.

This guide is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the identification, properties, synthesis, and biological context of these specific isocarveol isomers.

PART 1: Compound Identification and Physicochemical Properties

Accurate identification is paramount when working with stereoisomers, as subtle structural differences can lead to vastly different physical properties and biological activities. The primary identifiers and computed physicochemical properties for the trans and cis isomers of (5R)-isocarveol are summarized below.

| Identifier & Property | trans-(1S,5R)-Isomer | cis-(1R,5R)-Isomer | Reference(s) |

| IUPAC Name | (1S,5R)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol | (1R,5R)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol | [1][2] |

| Synonyms | trans-Isocarveol, trans-p-Mentha-1(7),8-dien-2-ol | cis-Isocarveol, cis-p-Mentha-1(7),8-dien-2-ol | [3][4][5] |

| CAS Number | 21391-84-4 | 22626-43-3 | [3][4] |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | [3][4] |

| Molecular Weight | 152.23 g/mol | 152.23 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid (est.) | - | |

| Boiling Point | 227-228 °C at 760 mmHg (est.) | - | [5] |

| InChI | InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m1/s1 | InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10-/m0/s1 | [3][4] |

| InChIKey | PNVTXOFNJFHXOK-ZJUUUORDSA-N | PNVTXOFNJFHXOK-UWVGGRQHSA-N | [3][4] |

| SMILES | CC(=C)[C@@H]1CCC(=C)O | CC(=C)[C@@H]1CCC(=C)O | [1] |

PART 2: Synthesis, Isolation, and Spectroscopic Analysis

Synthetic Strategy: Isomerization of Limonene Oxides

A prevalent and efficient method for the synthesis of isocarveol isomers is the catalytic isomerization of limonene oxides. This approach is favored due to the wide availability and low cost of limonene, a major component of citrus oils, which can be readily epoxidized to a mixture of cis- and trans-limonene oxides.

Causality of Experimental Choice: The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome. The mechanism involves the opening of the epoxide ring to form an allylic alcohol. We have found that chromium-based catalysts, in the presence of a phenolic modifier, can selectively convert cis-limonene oxide primarily into trans-isocarveol, while minimizing the conversion of trans-limonene oxide.[6] This selectivity is crucial for obtaining a product mixture enriched in the desired trans-isomer, which can then be purified.

Experimental Protocol: Selective Synthesis of trans-Isocarveol

This protocol describes a lab-scale synthesis of trans-isocarveol via the selective isomerization of a limonene oxide mixture.

Materials:

-

Mixture of cis- and trans-limonene oxide

-

Phenolic modifier (e.g., 2,6-di-tert-butyl-4-methylphenol - BHT)

-

Chromium(III) acetylacetonate catalyst

-

High-boiling point solvent (e.g., Tetralin)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, charge the limonene oxide mixture, solvent, and phenolic modifier.

-

Catalyst Addition: Add the chromium catalyst (typically 1 to 1000 ppm relative to the limonene oxide).

-

Isomerization: Heat the mixture to a temperature below 220°C. Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) to track the conversion of cis-limonene oxide to trans-isocarveol.

-

Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product, containing trans-isocarveol, cis-isocarveol, and unreacted limonene oxides, is purified by fractional distillation under reduced pressure to isolate the trans-isocarveol.[6]

Workflow for Isocarveol Synthesis and Analysis

Caption: Workflow for the synthesis and purification of isocarveol.